

An In-depth Technical Guide to Direct Yellow 44 (CAS 8005-52-5)

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Compound of Interest

Compound Name: Direct Yellow 44

Cat. No.: B1360085

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For Researchers, Scientists, and Drug Development Professionals

Direct Yellow 44, also known by its Colour Index name C.I. 29000 and various trade names such as Sirius Yellow GC, is a versatile anionic azo dye.[1][2][3] As a member of the direct dye class, it possesses a high affinity for cellulosic fibers and is applied from an aqueous bath containing electrolytes.[4] Its molecular structure, characterized by multiple azo (-N=N-) chromophores, imparts a vibrant yellow hue, making it a staple in the textile, paper, and leather industries.[2][3][5] Beyond its industrial applications, **Direct Yellow 44** has found utility in biological research as a histological stain for collagen, where it is often referred to as Sirius Red.[6][7] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and relevant protocols for a scientific audience.

Chemical and Physical Properties

Direct Yellow 44 is a yellow-brown powder that is soluble in water and concentrated sulfuric acid, and slightly soluble in ethanol.[2][5][8] Its properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	8005-52-5	[1][2][9]
C.I. Name	Direct Yellow 44, C.I. 29000	[2][5]
Synonyms	Direct Fast Yellow GC, Sirius Yellow GC, Solophenyl Yellow 5GL	[1][5][9]
Molecular Formula	C ₂₇ H ₂₀ N ₆ Na ₂ O ₈ S	[1][2][9]
Molecular Weight	634.53 g/mol	[1][2][9]
Appearance	Orange to brown to dark red powder/crystal	[1]
Solubility in Water	Soluble; 60 g/L at 90 °C	[2]
λ _{max} (H ₂ O)	390.0 to 398.0 nm	
pH (of solution)	~7.5	[10]

Synthesis

The industrial manufacturing of **Direct Yellow 44** involves a multi-step process utilizing diazo coupling reactions. While specific proprietary details may vary, the general chemical pathway has been described.[2][11][12] The process can be summarized as follows:

- Preparation of Intermediate A: 3-Aminobenzenesulfonic acid undergoes diazotization and is then coupled with (2-Methoxyphenylamino)methanesulfonic acid. This intermediate is further processed with O-Anisidine, formaldehyde, and sodium sulfite.[2][11][12]
- Preparation of Intermediate B: 4-Nitrobenzenamine is diazotized and coupled with 2-Hydroxybenzoic acid. The nitro group is subsequently reduced to an amino group.[2][11][12]
- Final Condensation: The two primary intermediates, A and B, are combined in a mixture and undergo phosgenation (reaction with carbonic dichloride, often referred to as "light gasification") to form the final **Direct Yellow 44** molecule.[2][11][12]

Applications

Direct Yellow 44 is utilized across various scientific and industrial domains due to its strong tinting strength and good lightfastness.[\[3\]](#)[\[13\]](#)

- **Textile Industry:** It is primarily used for dyeing cellulosic fibers such as cotton, viscose, and linen, as well as silk, wool, and polyamide blends.[\[2\]](#)[\[5\]](#)[\[14\]](#)
- **Pulp and Paper Industry:** It is employed for the coloration of paper products.[\[5\]](#)[\[13\]](#)
- **Leather Industry:** It is used for dyeing leather.[\[5\]](#)[\[13\]](#)
- **Biological Staining:** In laboratory settings, it is a key component of the Picro-Sirius Red stain, used for the specific visualization of collagen fibers in histological sections.[\[3\]](#)[\[6\]](#) This application is crucial in fibrosis research and pathology.[\[7\]](#)
- **Other Applications:** It has also been used in cosmetics, inks, and coatings.[\[1\]](#)[\[3\]](#)

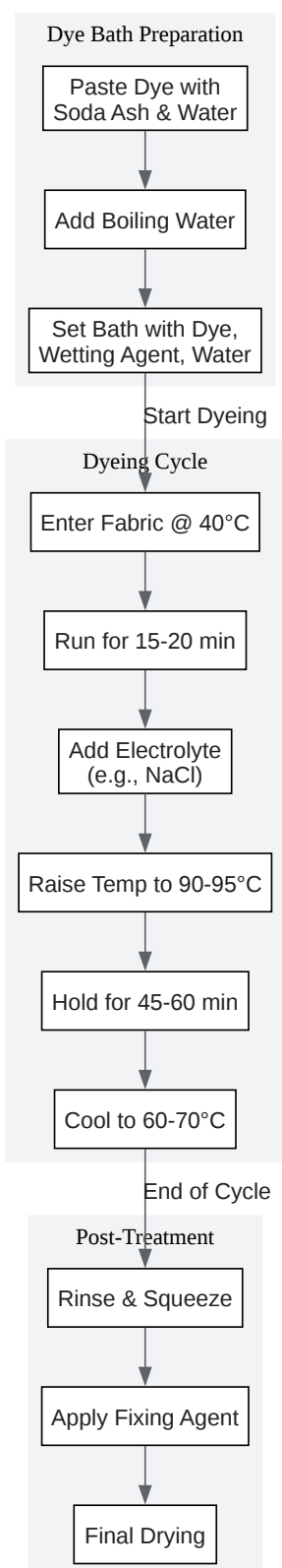
Experimental Protocols

Textile Dyeing: Exhaust Method for Cotton

This protocol describes a typical exhaust dyeing process for cotton fabric with **Direct Yellow 44**.[\[1\]](#)[\[4\]](#)[\[14\]](#)[\[15\]](#)

- **Dye Bath Preparation:**
 - Prepare a stock solution of **Direct Yellow 44** by pasting the required amount of dye (e.g., 1% on weight of fabric) with a small amount of water and 0.5-1.0 g/L soda ash.[\[14\]](#)
 - Add boiling water to the paste with constant stirring to ensure complete dissolution.[\[14\]](#)
 - Set the dye bath with the required volume of the dye stock solution, 1.0-2.0 g/L of a wetting agent, and water to achieve the desired liquor ratio (e.g., 1:20 to 1:40).[\[1\]](#)[\[4\]](#)
- **Dyeing Procedure:**
 - Introduce the cotton material into the dye bath at approximately 40 °C.[\[14\]](#)

- Run for 15-20 minutes to allow for initial dye uptake.[\[4\]](#)
- Gradually add an electrolyte, such as sodium chloride or sodium sulfate (5-20% on weight of fabric, depending on the desired shade depth), in several installments.[\[4\]](#)[\[14\]](#)
- Slowly raise the temperature of the dye bath to a boil (90-95 °C).[\[4\]](#)
- Continue dyeing at this temperature for 45-60 minutes to ensure dye penetration and fixation.[\[14\]](#)
- Cool the bath to 60-70 °C over 15-20 minutes for better exhaustion.[\[4\]](#)[\[14\]](#)
- Post-Treatment:
 - Remove the dyed fabric from the bath, rinse thoroughly with water, and squeeze.
 - To improve wash fastness, an after-treatment with a cationic dye-fixing agent can be applied according to the manufacturer's instructions, typically at 30-40 °C for 15-20 minutes.[\[4\]](#)
 - Dry the fabric.



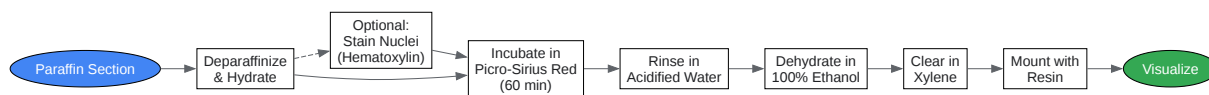
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Caption: Workflow for exhaust dyeing of cotton with **Direct Yellow 44**.

Histological Staining: Picro-Sirius Red for Collagen

This protocol outlines the use of **Direct Yellow 44** (as Sirius Red) for the visualization of collagen fibers in paraffin-embedded tissue sections.[\[6\]](#)[\[16\]](#)

- Reagent Preparation:
 - Picro-Sirius Red Solution: Dissolve 0.1 g of Sirius Red (Direct Red 80, a close analogue often used interchangeably with **Direct Yellow 44** in this context) in 100 mL of a saturated aqueous solution of picric acid.
 - Acidified Water: Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.[\[6\]](#)
- Staining Procedure:
 - Deparaffinize tissue sections and hydrate to distilled water.[\[16\]](#)
 - (Optional) Stain nuclei with Weigert's hematoxylin for 8 minutes, then wash in running tap water for 10 minutes.[\[6\]](#)
 - Apply the Picro-Sirius Red solution to completely cover the tissue section and incubate for 60 minutes at room temperature.[\[16\]](#)
 - Rinse the slides quickly in two changes of the acidified water (0.5% acetic acid solution).[\[16\]](#)
 - Dehydrate rapidly through three changes of 100% ethanol.[\[6\]](#)
 - Clear in xylene and mount with a synthetic resinous medium.[\[6\]](#)
- Results:
 - Light Microscopy: Collagen fibers appear red, while muscle and cytoplasm appear yellow.[\[16\]](#)
 - Polarized Light Microscopy: Thick type I collagen fibers exhibit yellow-orange birefringence, while thin type III (reticular) fibers show green birefringence.[\[16\]](#)



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Caption: Workflow for Picro-Sirius Red staining of collagen.

Toxicology and Safety

The toxicological profile of **Direct Yellow 44** has not been extensively detailed in publicly available literature. The Material Safety Data Sheet (MSDS) indicates that it may be harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[10] Mutagenicity data has been reported, but it is not listed as a carcinogen by major regulatory bodies like ACGIH, IARC, NIOSH, NTP, or OSHA.[10]

As an azo dye, a primary toxicological concern is the potential for metabolic cleavage of the azo bond to form aromatic amines.[11][13] This reduction can be carried out by azoreductase enzymes present in the liver and, more significantly, within the intestinal microflora.[13][17] Some aromatic amines are known carcinogens.[17] Therefore, while the dye itself may have low acute toxicity, the potential for reductive cleavage into hazardous metabolites is a key consideration.[13] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling the powdered dye to avoid inhalation and skin contact.[10]

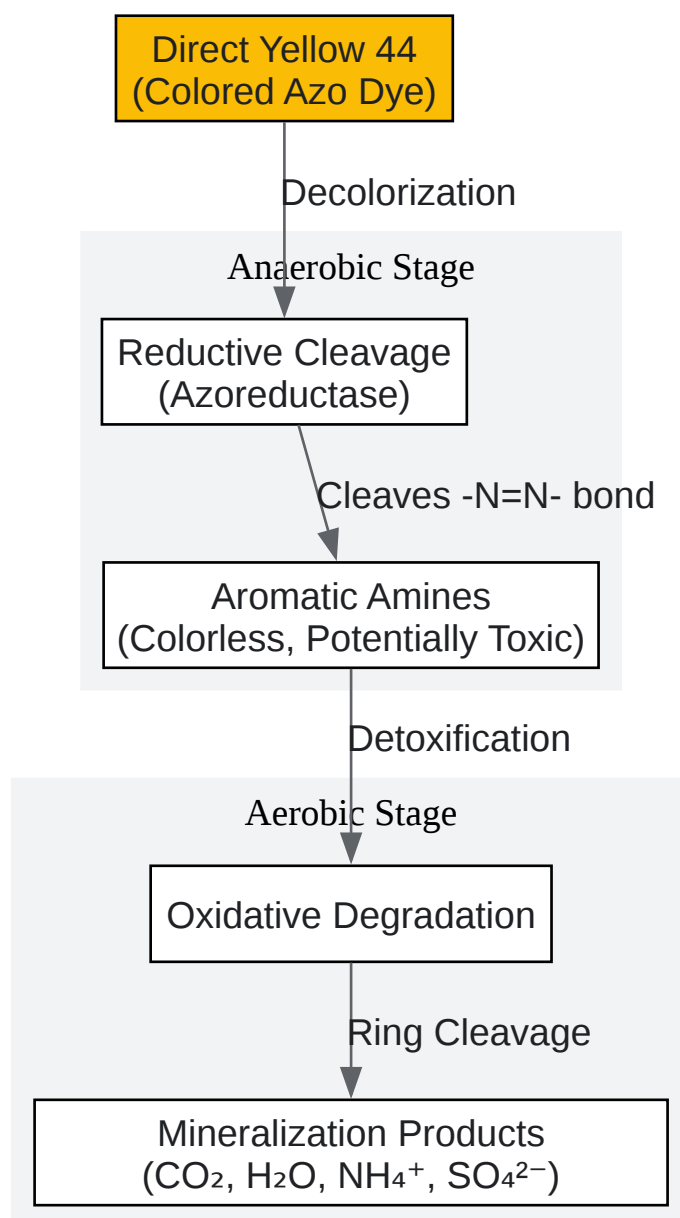
Environmental Fate and Degradation

The release of azo dyes into wastewater is a significant environmental concern due to their color, persistence, and the potential toxicity of their degradation products. The biodegradation of azo dyes like **Direct Yellow 44** is a two-stage process.[8][18]

- **Anaerobic Degradation:** Under anaerobic conditions, microorganisms utilize azoreductase enzymes to reductively cleave the electron-deficient azo bonds. This initial step results in the decolorization of the dye and the formation of colorless, but potentially hazardous, aromatic amines.[8][18][19]

- **Aerobic Degradation:** The resulting aromatic amines are typically resistant to further degradation under anaerobic conditions but can be mineralized by different microbial communities under aerobic conditions into simpler compounds like CO₂, H₂O, and inorganic ions.[\[2\]](#)[\[8\]](#)

Therefore, an effective bioremediation strategy for wastewater containing this dye often involves a sequential anaerobic-aerobic treatment process.[\[2\]](#) Additionally, advanced oxidation processes, such as photocatalytic degradation using semiconductors like ZnO under UV irradiation, have been shown to be effective in degrading direct dyes.[\[20\]](#)[\[21\]](#) This process involves the generation of highly reactive species like hydroxyl radicals that can break down the dye molecule.[\[21\]](#)



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